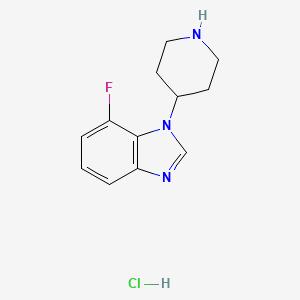
7-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound belonging to the class of benzodiazoles, which are heterocyclic aromatic organic compounds This compound features a fluorine atom at the 7th position and a piperidin-4-yl group at the 1-position of the benzodiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Benzodiazole Formation: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidin-4-yl Group Addition: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions using piperidine or its derivatives.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 7-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles or piperidines.
科学研究应用
7-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism by which 7-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of cellular processes. The exact mechanism depends on the specific application and biological context.
相似化合物的比较
7-Fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific structural features, such as the presence of the fluorine atom and the piperidin-4-yl group. Similar compounds include:
1-(4-Fluorobenzyl)piperidin-4-ylmethanol: A structural analog with a benzyl group instead of the benzodiazole core.
1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol: Another analog with chloro substituents on the benzyl group.
1-(4-Bromobenzyl)piperidin-4-ylmethanol: An analog with a bromo substituent on the benzyl group.
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
7-fluoro-1-piperidin-4-ylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c13-10-2-1-3-11-12(10)16(8-15-11)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJROQQESNTTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=C2C(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
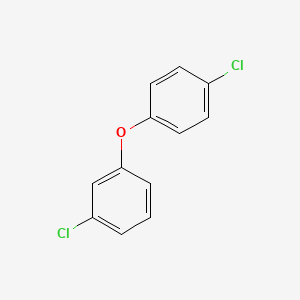
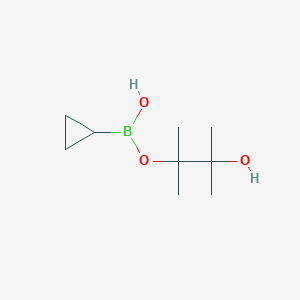
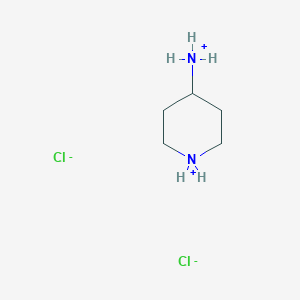
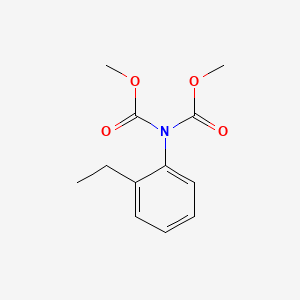
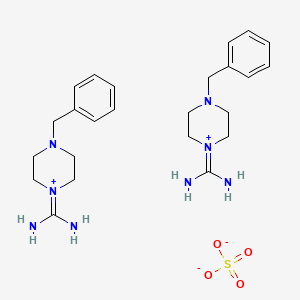
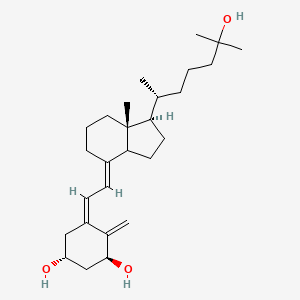
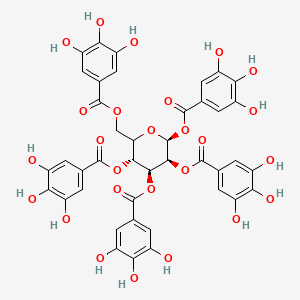
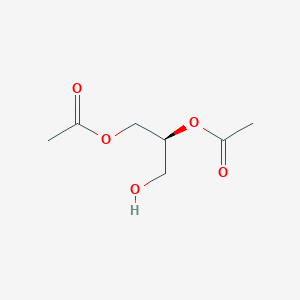
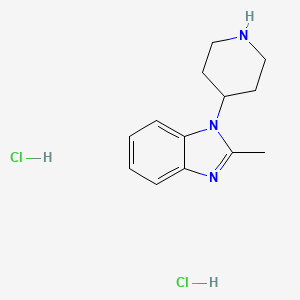
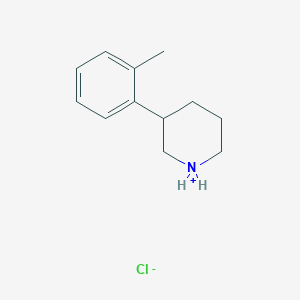
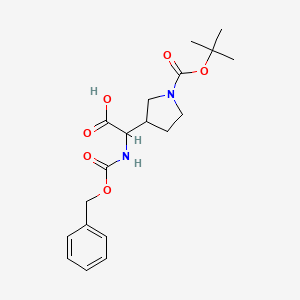
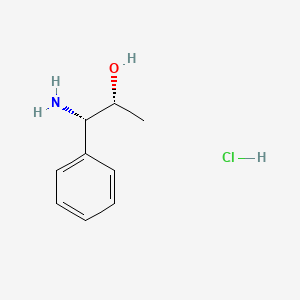
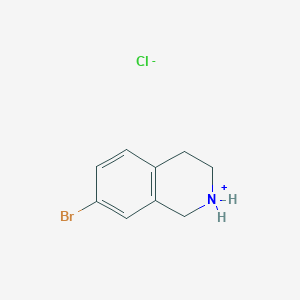
![2-Methyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B7805505.png)
